1-(4-Bromo-2-pyridyl)-2-propanol
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry
The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous structural motif in a vast array of naturally occurring and synthetic compounds. nih.govlifechemicals.com Its presence is notable in essential biomolecules such as vitamins like niacin and pyridoxine, as well as in numerous alkaloids. nih.govlifechemicals.com In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in FDA-approved drugs. lifechemicals.comnih.gov In fact, it is a core component in over 7,000 existing drug molecules of medicinal importance. nih.gov
The significance of the pyridine nucleus stems from several key characteristics. Its basic nitrogen atom can improve the water solubility of drug candidates, a crucial factor for bioavailability. nih.gov Furthermore, the electronic nature of the pyridine ring, with its susceptibility to both nucleophilic and electrophilic substitution, allows for a high degree of functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their pharmacological activity. nih.govresearchgate.net This versatility makes pyridine and its derivatives indispensable tools in the design and synthesis of new therapeutic agents and functional materials. nih.govresearchgate.net
Strategic Role of Halogenation in Modulating Molecular Properties and Reactivity
The introduction of halogen atoms into organic molecules, a process known as halogenation, is a powerful strategy in modern medicinal chemistry and drug design. nih.govnih.gov It is estimated that approximately one-third of drugs in clinical trials are halogenated. nih.gov The strategic incorporation of halogens can significantly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govtaylorandfrancis.com
Beyond simply acting as bulky substituents, halogens can participate in specific non-covalent interactions, most notably halogen bonding. nih.govacs.org A halogen bond is a directional interaction between a halogen atom in a molecule (the Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom in a biological target like a protein. acs.org This interaction can contribute significantly to the stability of a ligand-target complex, leading to enhanced potency and selectivity of a drug candidate. nih.gov Moreover, the presence of a halogen, particularly bromine or iodine, on an aromatic ring provides a reactive handle for further molecular elaboration through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. taylorandfrancis.comnih.gov This allows for the construction of complex molecular architectures from simpler, halogenated precursors.
Overview of 1-(4-Bromo-2-pyridyl)-2-propanol within the Context of Advanced Chemical Synthesis and Functional Studies
Within the rich and diverse field of halogenated pyridines, this compound emerges as a valuable and specialized building block. This compound integrates the key features discussed above: a pyridine core, a strategically placed bromine atom, and a propanol (B110389) side chain.
The 4-bromo-2-substituted pyridine framework is of particular interest. The bromine atom at the 4-position serves as a prime site for cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. wikipedia.orgresearchgate.net The 2-propanol substituent, with its chiral center, introduces the potential for stereoselective synthesis and the study of stereoisomer-specific biological activity. The relative positioning of these functional groups allows for the creation of a diverse library of compounds with potential applications in areas such as medicinal chemistry, where precise three-dimensional structures are often critical for activity. The synthesis and reactions of this and structurally related compounds are key to developing new chemical entities with tailored properties. For example, related bromo-pyridyl compounds are known to undergo Suzuki coupling reactions to form more complex derivatives. nih.govrsc.orgresearchgate.net
The following table provides key chemical data for this compound:
| Property | Value |
| CAS Number | 1517889-15-4 sigmaaldrich.com |
| Molecular Formula | C8H10BrNO |
| Molecular Weight | 216.08 g/mol sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
1-(4-bromopyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10BrNO/c1-6(11)4-8-5-7(9)2-3-10-8/h2-3,5-6,11H,4H2,1H3 |
InChI Key |
OSYARMWPYONNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=CC(=C1)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Bromo 2 Pyridyl 2 Propanol and Analogues
Strategies for the Construction of the Bromo-Pyridyl Moiety
The formation of the 4-bromo-2-substituted pyridine (B92270) skeleton is a critical step in the synthesis of the target compound. Two primary strategies, regioselective bromination and cross-coupling reactions, are commonly employed.
Regioselective Bromination of Pyridine Precursors
Direct bromination of pyridine and its derivatives can be challenging due to issues with reactivity and regioselectivity. acs.org However, several methods have been developed to achieve controlled bromination.
One effective method involves the diazotization of an amino-substituted pyridine precursor. For instance, 4-amino-2-methylpyridine (B29970) can be converted to 4-bromo-2-methylpyridine (B16423) in high yield. researchgate.netchemicalbook.com This reaction is typically carried out by treating the aminopyridine with a mixture of hydrobromic acid and sodium nitrite (B80452) at low temperatures. researchgate.netchemicalbook.comgoogle.com A similar approach involves the reaction of 2-methyl-4-aminopyridine (B1174260) with hydrogen bromide and bromine at low temperatures, followed by the addition of sodium nitrite solution, resulting in a 95% molar yield of 2-methyl-4-bromopyridine. chemicalbook.com
Another strategy for regioselective bromination involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net Baran and coworkers have reported a method for the C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source under mild conditions. This approach avoids harsh reagents like Br2 or POBr3. Similarly, a highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been developed, providing practical access to 2-halo-substituted pyridines. acs.orgnih.gov
Furthermore, direct bromination of substituted pyridones can also be a viable route. acs.org For example, 2-methyl-3-nitropyridin-4-ol (B170364) can be converted to 4-bromo-2-methyl-3-nitropyridine (B3028585) by heating with phosphorus oxybromide in a pressure vessel. chemicalbook.com
Table 1: Regioselective Bromination Methods for Pyridine Precursors
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4-Amino-2-methylpyridine | 48% HBr, NaNO2, -10 °C to rt | 4-Bromo-2-methylpyridine | 95% | researchgate.net |
| 2-Methyl-4-aminopyridine | 48% HBr, Br2, NaNO2, -5 to 0 °C | 2-Methyl-4-bromopyridine | 95% | chemicalbook.com |
| 2-Methyl-3-nitropyridin-4-ol | POBr3, 140 °C | 4-Bromo-2-methyl-3-nitropyridine | 49.7% | chemicalbook.com |
| Fused Pyridine N-oxides | p-Toluenesulfonic anhydride, Bu4NBr | C2-Brominated fused pyridines | High |
Cross-Coupling Reactions Involving Halogenated Pyridines (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for constructing carbon-carbon bonds and are widely used in the synthesis of substituted pyridines. researchgate.netlibretexts.orgnih.gov These reactions typically involve the coupling of a halogenated pyridine with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com
The Suzuki coupling offers a versatile method for introducing various substituents onto the pyridine ring. For example, 4-bromo-2-methylpyridine can be coupled with phenylboronic acid using a palladium catalyst like Pd(dppf)Cl2 and a base such as potassium carbonate to yield 2-methyl-4-phenylpyridine. researchgate.netresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. researchgate.net
The relative reactivity of different halogen substituents on the pyridine ring can be exploited for selective cross-coupling. For instance, in dihalopyridines, the reactivity order is generally Br > Cl, allowing for sequential functionalization. nih.gov This chemoselectivity enables the synthesis of polysubstituted pyridines by first coupling at the more reactive bromo position, followed by a subsequent reaction at the chloro position. nih.gov
The Negishi cross-coupling, which utilizes organozinc reagents, is another valuable method for the synthesis of substituted pyridines. researchgate.netacs.org This reaction often proceeds under mild conditions and can provide high yields of the desired products.
Table 2: Suzuki Coupling of 4-Bromo-2-methylpyridine
Approaches to Propanol (B110389) Side Chain Elaboration
Once the bromo-pyridyl core is established, the next step is the introduction and elaboration of the propanol side chain. This is typically achieved through carbonyl addition reactions or selective functionalization of a precursor.
Carbonyl Addition Reactions for Alcohol Formation
A common and direct method for forming the 2-propanol side chain is the addition of a methyl organometallic reagent to a 2-acetylpyridine (B122185) derivative. wikipedia.org Grignard reagents (RMgX) and organolithium reagents (RLi) are excellent carbon-based nucleophiles that readily add to ketones to form tertiary alcohols after an acidic workup. masterorganicchemistry.comsaskoer.cachemguide.co.uk
For the synthesis of 1-(4-bromo-2-pyridyl)-2-propanol, the key intermediate would be 4-bromo-2-acetylpyridine. The addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH3MgBr), to this ketone would yield the desired tertiary alcohol. chemguide.co.uk The reaction proceeds via nucleophilic attack of the carbanionic methyl group on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. saskoer.cachemguide.co.uk
The synthesis of the starting material, 2-acetylpyridine, can be achieved through the acylation of 2-bromopyridine (B144113) using a Grignard reagent. wikipedia.org Alternatively, it can be prepared from 2-picolinic acid via the formation of 2-picolinoyl chloride, followed by reaction with a malonate and subsequent decarboxylation. google.com
It is important to note that Grignard reagents are strong bases and can react with acidic protons, so the reaction must be carried out under anhydrous conditions. chemguide.co.uk
Selective Functionalization Techniques for Propanol Derivatives (e.g., Hydroboration-Oxidation)
An alternative strategy for constructing the propanol side chain involves the selective functionalization of a precursor containing a propenyl group. The hydroboration-oxidation reaction is a powerful tool for the anti-Markovnikov hydration of alkenes, yielding alcohols. wikipedia.orglibretexts.orgkhanacademy.org
In this context, a 2-(prop-1-en-2-yl)pyridine derivative could serve as a precursor. The hydroboration step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), across the double bond. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. wikipedia.orgyoutube.com Subsequent oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base (e.g., NaOH) replaces the boron atom with a hydroxyl group, affording the primary alcohol. wikipedia.orgmasterorganicchemistry.com
This two-step process provides a regioselective and stereoselective method for alcohol synthesis. wikipedia.org The hydroboration step proceeds with syn-addition of the hydrogen and boron atoms. wikipedia.org The choice of borane reagent can influence the selectivity and yield of the reaction. masterorganicchemistry.com
Stereoselective Synthesis Considerations for Chiral Propanol Centers
The 2-propanol side chain in this compound contains a chiral center. The synthesis of enantiomerically pure or enriched forms of this compound requires stereoselective methods.
Asymmetric reduction of the corresponding ketone, 4-bromo-2-acetylpyridine, is a prominent strategy for accessing chiral this compound. This can be achieved using chiral catalysts, such as those based on ruthenium or rhodium, in asymmetric transfer hydrogenation reactions. mdpi.com These reactions typically employ a hydrogen donor, like isopropanol (B130326) or formic acid, to reduce the ketone to the corresponding alcohol with high enantioselectivity. mdpi.com
The use of chiral pyridine derivatives as catalysts themselves has also been explored for various asymmetric transformations. scispace.comresearchgate.net For instance, helical chiral pyridine N-oxides have been developed as effective catalysts for the asymmetric ring-opening of epoxides. nih.gov
Another approach involves the use of chiral auxiliaries or reagents to direct the stereochemical outcome of the reaction. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). researchgate.net
Green Chemistry Principles in the Synthesis of Brominated Pyridyl Alcohols
The application of green chemistry principles to the synthesis of brominated pyridyl alcohols, such as this compound, is a critical aspect of modern synthetic chemistry, aiming to reduce environmental impact and enhance safety and efficiency. These principles influence every stage of the synthetic process, from the choice of starting materials and reagents to the reaction conditions and final product isolation. Key strategies include the use of safer brominating agents, catalytic reduction methods, and alternative energy sources to minimize waste and energy consumption.
A primary focus in the green synthesis of these compounds is the reduction of the ketone precursor, 4-bromo-2-acetylpyridine. Traditional reduction methods often employ stoichiometric metal hydrides, which generate significant amounts of waste. Green alternatives focus on catalytic approaches, particularly asymmetric transfer hydrogenation (ATH) and biocatalysis, which offer high selectivity and efficiency with minimal waste.
Asymmetric transfer hydrogenation using catalysts like the Noyori-Ikariya ruthenium complexes represents a significant advancement. acgpubs.org These reactions typically use formic acid/triethylamine mixtures as the hydrogen source, which are less hazardous than hydrogen gas, and can achieve high yields and excellent enantiomeric excesses. acgpubs.org This method avoids heavy metal waste and allows for the synthesis of specific chiral alcohols.
Biocatalysis offers an even more environmentally benign route. The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases, for the reduction of ketones is a cornerstone of green chemistry. nih.gov These reactions are often performed in aqueous media under mild temperature and pH conditions, drastically reducing the need for volatile organic solvents. nih.gov For instance, the enzymatic reduction of prochiral heterocyclic ketones using plant-based materials like carrot root has been shown to produce chiral alcohols with high enantioselectivity. nih.gov
The bromination step itself is another area where green principles are applied. The use of molecular bromine (Br₂) is often avoided due to its high toxicity and corrosive nature. wordpress.com Safer alternatives include N-bromosuccinimide (NBS) or the in situ generation of bromine from bromide salts, which minimizes handling hazards. wordpress.combeyondbenign.org Pyridine hydrobromide perbromide has also been investigated as a safer brominating reagent for acetophenone (B1666503) derivatives. nih.gov The choice of solvent is also crucial; greener syntheses prioritize water or recyclable organic solvents over chlorinated ones. wordpress.com
Furthermore, the use of alternative energy sources like microwave irradiation can significantly enhance the efficiency of these syntheses. ajrconline.org Microwave-assisted organic synthesis can lead to dramatically reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. ajrconline.orgnih.gov This has been applied to the synthesis of various pyridine derivatives, offering a pathway to more sustainable production. eurekaselect.com
By integrating these green chemistry principles—catalytic efficiency, use of safer reagents, employment of benign solvents, and energy efficiency—the synthesis of this compound and its analogues can be made significantly more sustainable.
The following tables present research findings for green synthetic methods analogous to those used for producing brominated pyridyl alcohols.
Table 1: Asymmetric Transfer Hydrogenation of Ketone Analogues
This table showcases the efficiency of Asymmetric Transfer Hydrogenation (ATH) for ketones similar in structure to 4-bromo-2-acetylpyridine, highlighting the high enantiomeric excess (ee) and yields achievable under green conditions.
| Catalyst | Substrate | Hydrogen Source | Yield (%) | ee (%) | Reference |
| Noyori-Ikariya Ru Catalyst | 1-Oxotetrahydrocarbazole ester | HCO₂H/Et₃N | 46 | 84 | acgpubs.org |
| Noyori-Ikariya Ru Catalyst | 1-Oxotetrahydrocarbazole ester | HCO₂H/DABCO | 72 | 72 | acgpubs.org |
Table 2: Biocatalytic Reduction of Heteroaryl Ketones
This table illustrates the effectiveness of biocatalysis for the enantioselective reduction of heteroaryl ketones, demonstrating the potential for high conversion rates using environmentally friendly catalysts like enzymes or whole plant cells.
| Biocatalyst | Substrate | Solvent | Conversion/Yield | ee (%) | Reference |
| Alcohol Dehydrogenase | 2-Alkylidenecyclopentanones | Buffer/Organic Co-solvent | >99% conv. | >99 | nih.gov |
| Daucus carota (Carrot root) | 4-Acetylpyridine | Water | 47% Yield | >95 (S) | nih.gov |
Table 3: Greener Bromination Methods for Aromatic Ketones
This table provides examples of greener bromination reagents used for acetophenone derivatives, which serve as models for the bromination of 2-acetylpyridine. These methods avoid the use of hazardous liquid bromine.
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine hydrobromide perbromide | 4-Methylacetophenone | Acetic Acid | 90 | 3 | 92 | nih.gov |
| Pyridine hydrobromide perbromide | 4-Methoxyacetophenone | Acetic Acid | 90 | 3 | 94 | nih.gov |
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(4-Bromo-2-pyridyl)-2-propanol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to map out the carbon skeleton and the attached protons.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The expected signals for this compound are assigned based on their chemical shifts (δ) in parts per million (ppm), integration values, and splitting patterns (multiplicity). The electronegative bromine atom and the pyridine (B92270) ring significantly influence the chemical shifts of nearby protons.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment (e.g., aliphatic, aromatic, attached to electronegative atoms). nih.govchemicalbook.com The pyridine ring carbons appear in the aromatic region, while the propanol (B110389) side chain carbons are found in the aliphatic region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| H3 | ~8.3 | Doublet (d) | - |
| H5 | ~7.4 | Doublet of doublets (dd) | - |
| H6 | ~8.5 | Doublet (d) | - |
| CH (propanol) | ~4.0 | Multiplet (m) | ~65-70 |
| CH₂ (propanol) | ~2.9 | Multiplet (m) | ~40-45 |
| CH₃ (propanol) | ~1.2 | Doublet (d) | ~20-25 |
| OH | Variable | Singlet (s) | - |
| C2 (Pyridine) | - | - | ~160 |
| C3 (Pyridine) | - | - | ~125 |
| C4 (Pyridine) | - | - | ~130 (C-Br) |
| C5 (Pyridine) | - | - | ~122 |
| C6 (Pyridine) | - | - | ~150 |
| Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary. |
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. youtube.comsdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the CH proton of the propanol group to the adjacent CH₂ and CH₃ protons, confirming the propanol side-chain structure. It would also show correlations between the aromatic protons on the pyridine ring (H3 with H5, and H5 with H6). youtube.comresearchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the molecule, for instance, confirming the assignment of the CH, CH₂, and CH₃ groups. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is invaluable for piecing together the molecular skeleton. It would show correlations from the CH₂ protons to the C2 carbon of the pyridine ring, confirming the attachment point of the side chain. It would also show correlations from the pyridine protons (e.g., H3 and H5) to the brominated C4 carbon. youtube.com
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. acs.orgresearchgate.net These two methods are complementary; FT-IR is based on the absorption of light, while Raman spectroscopy is based on inelastic scattering. aps.orgresearchgate.net
For this compound, the key functional groups are the hydroxyl (-OH) group, the pyridine ring, and the carbon-bromine (C-Br) bond.
O-H Stretch: A broad absorption band is expected in the FT-IR spectrum around 3300-3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanol side chain appear just below 3000 cm⁻¹.
C=N and C=C Stretches: The pyridine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region in both FT-IR and Raman spectra. aps.orgnih.gov
C-O Stretch: A strong band corresponding to the C-O stretching of the secondary alcohol is expected in the FT-IR spectrum around 1100 cm⁻¹.
C-Br Stretch: The C-Br stretching vibration typically appears as a strong band in the lower frequency region of the FT-IR spectrum, generally between 500 and 600 cm⁻¹.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group/Vibration | Expected Frequency Range (cm⁻¹) | Technique |
| O-H Stretch (Alcohol) | 3300 - 3500 (Broad) | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |
| Pyridine Ring Stretches (C=C, C=N) | 1400 - 1600 | FT-IR, Raman |
| C-O Stretch (Secondary Alcohol) | ~1100 | FT-IR |
| C-Br Stretch | 500 - 600 | FT-IR |
| Note: These are typical frequency ranges. chemicalbook.com The exact positions can be influenced by the overall molecular structure. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and aromatic rings. researchgate.netscience-softcon.de
The pyridine ring in this compound is the primary chromophore. It is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.
π → π Transitions:* These are typically high-intensity absorptions and are expected to occur in the UV region for the pyridine ring.
n → π Transitions:* These transitions involve the non-bonding electrons on the nitrogen atom. They are of lower intensity compared to π → π* transitions and are also expected in the UV region.
High-Resolution Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) measures this ratio with very high accuracy, allowing for the determination of a molecule's elemental composition and thus its molecular formula. nih.govuci.edunih.gov
For this compound, the molecular formula is C₈H₁₀BrNO. HRMS can confirm this formula by providing an exact mass that is consistent with the calculated theoretical mass. A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in the molecular ion peak ([M]⁺) and fragment ions containing bromine appearing as a pair of peaks of almost equal intensity, separated by two mass units. This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [C₈H₁₀⁷⁹BrNO + H]⁺ | 216.0022 |
| [C₈H₁₀⁸¹BrNO + H]⁺ | 217.9999 |
| Note: These values are calculated for the protonated molecular ions, which are commonly observed in techniques like Electrospray Ionization (ESI). |
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govrsc.org If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule, confirming the connectivity established by NMR.
Conformation: Determination of the preferred conformation of the propanol side chain relative to the pyridine ring in the solid state.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. This would include identifying and characterizing hydrogen bonds involving the hydroxyl group and potential halogen bonding involving the bromine atom, which can significantly influence the physical properties of the compound. rsc.org
While a specific crystal structure for this compound has not been reported in the searched literature, studies on similar bromo-substituted aromatic compounds and pyridyl-alcohols demonstrate the power of this technique to provide an unambiguous structural proof. nih.govresearchgate.net
Conformational Analysis and Molecular Geometry Studies
Experimental Investigations of Conformational Isomerism
Experimental studies on molecules analogous to 1-(4-Bromo-2-pyridyl)-2-propanol, particularly halohydrins like 1-bromo-2-propanol, provide significant insights into its likely conformational behavior. Techniques such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are pivotal in elucidating the spatial arrangement of atoms. nih.govnist.gov
For simple propanol (B110389) derivatives, including 1-chloro- and 1-bromo-2-propanol, NMR spectroscopic analysis has been crucial in determining the prevalence of different conformers. nih.gov Studies analyzing the coupling constants between diastereotopic methylene (B1212753) hydrogens have shown that conformers with a gauche orientation of the halogen and the hydroxyl group (X-C-C-O) are strongly favored in both the gas phase and in solution. nih.gov This preference is a key feature of the conformational landscape of halohydrins.
In the gas phase and in low-temperature matrices, IR spectroscopy has been used to identify different conformers of propanol. researchgate.net The analysis of vibrational bands, particularly in the hydroxyl stretching region, allows for the distinction between conformers and the identification of hydrogen-bonded clusters. While gaseous propanol may favor Gt conformers, matrix isolation studies show that the most energetically favorable form can change, highlighting the influence of the environment on conformational equilibrium. researchgate.net
Advanced techniques like X-ray crystallography and molecular beam Fourier-transform microwave spectroscopy are also employed to study conformational isomerism, providing precise data on the solid-state structure and the geometry of isolated molecules, respectively. frontiersin.org For instance, studies on the propylene (B89431) oxide···2-fluoroethanol complex have successfully identified multiple stable conformers using microwave spectroscopy, demonstrating the technique's power in resolving complex conformational mixtures. These experimental methods form the basis for understanding the structural preferences of molecules like this compound.
Theoretical Approaches to Conformational Preferences and Intramolecular Interactions
Theoretical calculations, including ab initio and Density Functional Theory (DFT) methods, are indispensable for rationalizing experimental findings and exploring the underlying forces that govern conformational preferences.
In the case of 1-bromo-2-propanol, theoretical analysis has revealed that the preference for the gauche conformer is not due to an intramolecular hydrogen bond between the bromine and the hydroxyl hydrogen, but rather a result of hyperconjugation, also known as the gauche effect. nih.gov This electronic interaction involves the delocalization of electrons from a C-H bonding orbital to an adjacent C-X (where X is the halogen) anti-bonding orbital, which stabilizes the gauche arrangement.
For the this compound molecule, the presence of the pyridine (B92270) ring introduces additional complexities. Theoretical studies on related 2-substituted pyridine derivatives show that electrostatic interactions are primarily responsible for determining the relative stability of different conformers. The orientation of the propanol side chain relative to the pyridine ring will be heavily influenced by the dipole moment and the distribution of atomic charges.
A critical intramolecular interaction to consider in this compound is the potential for a hydrogen bond between the hydroxyl proton of the propanol moiety and the nitrogen atom of the pyridine ring (O-H···N). Theoretical models can predict the geometry and energy of such a bond. The strength of this interaction would compete with other conformational drivers, such as the aforementioned gauche effect in the propanol backbone and steric hindrance between the side chain and the pyridine ring. The solvent environment also plays a crucial role, as polar solvents can solvate the conformers differently, altering their relative energies. researchgate.net
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to dissect these competing interactions. researchgate.net It allows for the evaluation of steric, electrostatic, and hyperconjugative effects, providing a quantitative basis for understanding why a particular conformation is favored. researchgate.net
Table 1: Comparison of Factors Influencing Conformation
| Interaction Type | Description | Relevance to this compound |
| Gauche Effect | Stabilization of the gauche conformer through hyperconjugation (e.g., nN → σ*C–F). researchgate.net | Likely stabilizes a gauche arrangement of the Br-C-C-O backbone. nih.gov |
| Steric Hindrance | Repulsive interaction between non-bonded atoms in close proximity. | Influences the rotational position of the propanol side chain relative to the pyridine ring. |
| Electrostatic Interactions | Attraction or repulsion between partial charges on atoms. | Key determinant of the side chain's orientation, influenced by the electronegative N and Br atoms. |
| Intramolecular H-Bond | A hydrogen bond formed between the hydroxyl proton and the pyridine nitrogen (O-H···N). | A potentially strong interaction that would significantly stabilize specific conformers. |
This table is generated based on principles from analogous compounds and theoretical chemistry.
Characterization of Hydrogen Bonding Networks in Propanol Derivatives
The hydroxyl group in propanol and its derivatives is a potent hydrogen bond donor and acceptor, leading to the formation of extensive hydrogen-bonding networks. nih.gov These networks can be either intermolecular (between separate molecules) or intramolecular (within a single molecule).
In this compound, there is a significant possibility of forming an intramolecular hydrogen bond between the hydroxyl group and the pyridine nitrogen. Such bonds are known to significantly stabilize the conformation of a molecule. The formation of this internal hydrogen bond would create a cyclic-like structure, restricting the molecule's conformational freedom.
However, this intramolecular interaction is in constant competition with intermolecular hydrogen bonding, especially in protic solvents like water or other alcohols. Molecules of this compound can form hydrogen-bonded dimers or larger clusters with each other or with solvent molecules. The balance between intra- and intermolecular hydrogen bonding is delicate and can be influenced by factors such as concentration and the nature of the solvent.
Experimental techniques like FTIR spectroscopy are particularly useful for studying these hydrogen-bonding networks. The O-H stretching frequency in an IR spectrum is highly sensitive to its environment. A "free" hydroxyl group (not involved in H-bonding) has a sharp absorption band at a higher frequency, whereas a hydrogen-bonded hydroxyl group exhibits a broader absorption at a lower frequency. By analyzing the shape and position of the O-H band, researchers can infer the extent and nature of hydrogen bonding. Molecular dynamics simulations and graph theoretical analysis have also been used to study hydrogen-bond networks in alcohol mixtures, revealing the formation of linear chains and other complex structures. nih.gov
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and vibrational properties of molecules. For compounds similar to 1-(4-Bromo-2-pyridyl)-2-propanol, DFT calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, have been employed to determine optimized geometries and predict vibrational spectra. scispace.com
A theoretical study on the closely related compound, (RS)-(4-bromophenyl)(pyridine-2yl)methanol, provides valuable insights that can be extrapolated to this compound due to their structural similarity. scispace.com The calculations for this analog revealed the distribution of electronic charge and the nature of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. scispace.com
Vibrational analysis, based on DFT calculations, allows for the assignment of characteristic vibrational frequencies (wavenumbers) to specific molecular motions, such as stretching and bending of bonds. For the analogue (RS)-(4-bromophenyl)(pyridine-2yl)methanol, C-C stretching vibrations were observed in the range of 1100 cm⁻¹ to 800 cm⁻¹, while C-H stretching vibrations were found between 3110 cm⁻¹ and 2929 cm⁻¹. scispace.com These theoretical spectra are instrumental in interpreting experimental infrared (IR) and Raman spectra.
Table 1: Theoretical Vibrational Wavenumbers for a Structural Analog of this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretching | 3110 - 2929 |
| C-C Stretching | 1583, 1575, 1559 |
Data derived from a theoretical study on (RS)-(4-bromophenyl)(pyridine-2yl)methanol. scispace.com
Quantum Chemical Calculations for Prediction of Molecular Properties
Quantum chemical calculations are fundamental in predicting a wide array of molecular properties, offering a theoretical framework to understand a compound's behavior. rsc.orgrsc.org These calculations can determine various molecular descriptors that are crucial for understanding the structure-activity relationships of chemical compounds. eurasianjournals.com
For substituted pyridines, quantum chemical methods like DFT are used to calculate acidity constants (pKa), which is a critical parameter in drug development and chemical reactivity. acs.org Furthermore, these calculations can elucidate the molecular electrostatic potential (MESP), which maps the charge distribution and helps in identifying sites prone to electrophilic or nucleophilic attack. scispace.com In the case of (RS)-(4-bromophenyl)(pyridine-2yl)methanol, the MESP plot indicated that the potential is most positive around the hydrogen atoms and most negative around the nitrogen and oxygen atoms, suggesting these as likely sites for interaction. scispace.com
The frontier molecular orbitals (HOMO and LUMO) are also key properties predicted by quantum chemical calculations. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability, with a larger gap implying higher stability. scispace.com
Table 2: Predicted Molecular Properties for a Structural Analog
| Molecular Property | Description | Significance |
|---|---|---|
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. scispace.com |
| Molecular Electrostatic Potential (MESP) | 3D map of the electronic charge distribution around the molecule. | Identifies regions for electrophilic and nucleophilic attack and potential hydrogen bonding sites. scispace.com |
Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. nih.govnih.gov These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The process involves generating a 3D model of the ligand, in this case, this compound, and "docking" it into the active site of a target protein. Scoring functions are then used to estimate the binding affinity and predict the most favorable binding pose. nih.gov While specific docking studies for this compound are not widely reported, the general methodology is well-established for similar heterocyclic compounds. For instance, docking studies on pyrazole (B372694) derivatives have been used to investigate their potential as anti-cancer agents by predicting their binding to specific enzymes. eurasianjournals.com Similarly, derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been studied for their neurotropic activity through docking with GABA-A receptors. nih.gov
Table 3: General Steps in Molecular Docking
| Step | Description |
|---|---|
| 1. Ligand Preparation | Generation of a low-energy 3D conformation of the ligand. |
| 2. Target Preparation | Obtaining the 3D structure of the target protein, often from a crystallographic database. |
| 3. Docking Simulation | Placing the ligand in the active site of the target and exploring various binding poses. |
| 4. Scoring and Analysis | Evaluating the binding affinity of different poses using a scoring function to identify the most likely interaction. |
Computational Prediction of Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical data storage and image processing. nih.gov Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. researchgate.netnih.gov These properties are related to how a material's optical properties change under intense light.
The key parameters for NLO activity are the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net Computational studies on various organic molecules, including pyridine (B92270) and pyrimidine (B1678525) derivatives, have shown that the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can enhance NLO properties. nih.govnih.gov
Table 4: Key Parameters in Computational NLO Prediction
| Parameter | Symbol | Description |
|---|---|---|
| Polarizability | α | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. |
| First-Order Hyperpolarizability | β | A measure of the second-order nonlinear optical response of a molecule. |
Reactivity and Derivatization Studies of 1 4 Bromo 2 Pyridyl 2 Propanol
Reactions Involving the Bromine Moiety on the Pyridine (B92270) Ring
The bromine atom at the C4-position of the pyridine ring is a versatile handle for introducing molecular complexity. Its reactivity is characteristic of halogenated pyridines, which can undergo substitution or coupling reactions.
The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the bromine atom, a good leaving group. In the case of 1-(4-bromo-2-pyridyl)-2-propanol, the bromine at the 4-position is activated towards displacement by various nucleophiles.
Amines are particularly effective nucleophiles for this type of transformation. stackexchange.comchemguide.co.uk The reaction typically proceeds by the addition of the nucleophile to the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity. researchgate.net The reaction of this compound with an amine, such as morpholine (B109124) or piperidine, would be expected to yield the corresponding 4-amino-substituted pyridine derivative. These reactions are often carried out in a polar solvent and may be facilitated by heat. chemguide.co.uk The use of a large excess of the amine can help to drive the reaction to completion. chemguide.co.uk
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Expected Product | Typical Conditions |
|---|---|---|
| Ammonia (B1221849) | 1-(4-Amino-2-pyridyl)-2-propanol | Excess ammonia, heat |
| Morpholine | 1-(4-Morpholino-2-pyridyl)-2-propanol | Polar solvent (e.g., DMSO, NMP), heat |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. libretexts.org The bromine atom on this compound makes it an ideal substrate for these transformations, allowing for the introduction of aryl, heteroaryl, or vinyl groups.
In a typical Suzuki reaction, the bromo-pyridine compound is reacted with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. harvard.edu This methodology has been successfully applied to couple bromo-pyridines with various aryl and heteroaryl boronic acids. nih.gov
Table 2: Example Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst / Base | Expected Product |
|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(4-Phenyl-2-pyridyl)-2-propanol |
Transformations of the Secondary Alcohol Group
The secondary alcohol functionality on the propanol (B110389) side chain offers another avenue for chemical modification, including oxidation, esterification, etherification, and dehydration.
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(4-bromo-2-pyridyl)propan-2-one. A variety of oxidizing agents can be employed for this transformation. libretexts.orgchemguide.co.uk
Common reagents for the oxidation of secondary alcohols include chromium-based reagents like chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) or pyridinium (B92312) chlorochromate (PCC). libretexts.org PCC is a milder reagent that typically stops the oxidation of primary alcohols at the aldehyde stage and is effective for converting secondary alcohols to ketones. libretexts.org Other modern methods involve the use of reagents like Dess-Martin periodinane or TEMPO-based systems, which operate under milder conditions. organic-chemistry.org
Table 3: Common Reagents for Oxidation of Secondary Alcohols
| Reagent | Product | Typical Conditions |
|---|---|---|
| Chromic Acid (Jones Reagent) | 1-(4-Bromo-2-pyridyl)propan-2-one | Acetone, H₂SO₄, CrO₃ |
| Pyridinium Chlorochromate (PCC) | 1-(4-Bromo-2-pyridyl)propan-2-one | Dichloromethane (DCM) |
The hydroxyl group can be readily converted into esters or ethers. Esterification is commonly achieved through reaction with a carboxylic acid or its more reactive derivatives, such as an acid chloride or anhydride (B1165640). The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. masterorganicchemistry.com This is a reversible process where water is removed to drive the equilibrium towards the ester product. google.com
A more efficient method involves the use of an acyl chloride in the presence of a base like pyridine. orgosolver.com Pyridine serves both as a catalyst and to neutralize the HCl byproduct. stackexchange.com Etherification can be accomplished, for example, via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide.
Acid-catalyzed dehydration of the secondary alcohol in this compound can lead to the formation of an unsaturated derivative, 4-bromo-2-(prop-1-en-2-yl)pyridine. This elimination reaction typically involves heating the alcohol with a strong acid such as sulfuric acid or phosphoric acid. chemguide.co.uk
The mechanism for secondary alcohols generally proceeds through protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation intermediate. chemguide.co.uk A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. chemguide.co.uk For some pyridyl-ethanols, dehydration can also be achieved by distillation from strong alkali. google.com
Derivatization via Amine Incorporation
There is currently no available research detailing the reaction of this compound with amines to form new derivatives. The bromo-substituent on the pyridine ring could theoretically undergo nucleophilic substitution with primary or secondary amines, a common strategy for introducing nitrogen-containing functionalities into aromatic systems. Such reactions would be expected to yield a variety of 4-amino-substituted pyridylpropanol derivatives. The specific conditions required for such transformations, including the choice of catalyst (such as palladium or copper-based systems), solvent, temperature, and the nature of the amine, are critical for successful synthesis but are not documented for this particular substrate.
Detailed research findings, including reaction yields, spectroscopic characterization of the resulting amino-derivatives, and the scope of the reaction with different classes of amines, are essential for establishing the synthetic utility of this compound in this context. The absence of such studies prevents a meaningful analysis of its reactivity profile for amine incorporation.
Synthesis of Hybrid Compounds and Conjugates
The synthesis of hybrid compounds and conjugates, where a core scaffold is linked to other molecular entities to create novel functionalities, is a significant area of chemical research. This compound possesses reactive sites that could, in principle, be utilized for the construction of such complex molecules. For instance, the bromine atom could serve as a point of attachment for other pharmacophores or functional groups via cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. The secondary alcohol could be used to form ester or ether linkages with other molecules.
However, a review of the scientific literature reveals no published examples of this compound being used as a building block in the synthesis of hybrid compounds or conjugates. Consequently, there are no research findings to report on reaction methodologies, the characterization of any resulting hybrid structures, or the exploration of their potential properties.
The lack of available data on the reactivity of this compound severely limits its consideration for applications in drug discovery, agrochemicals, or material science, where the predictable and controlled derivatization of molecular scaffolds is paramount. Further fundamental research into the chemical behavior of this compound is required to unlock its synthetic potential.
Biological Activity Screening and Mechanism of Action Studies in Vitro Models
Antimicrobial Activity Evaluation
No studies were identified that assessed the antimicrobial properties of 1-(4-Bromo-2-pyridyl)-2-propanol.
There is no available data from antibacterial screening of this compound against either Gram-positive or Gram-negative bacterial strains.
Information regarding the antifungal activity of this compound is not present in the current scientific literature.
Antineoplastic Activity in Cell-Based Assays
No published research was found that investigates the antineoplastic activity of this compound in cell-based assays.
There are no available cytotoxicity data for this compound on common human cancer cell lines such as A549 (lung carcinoma), HCT-116 (colon carcinoma), or MCF-7 (breast adenocarcinoma).
No studies have been published that explore the effects of this compound on cell cycle progression or the induction of apoptosis in cancer cells.
There is no information available regarding the potential of this compound to inhibit tubulin polymerization, a common mechanism of action for many anticancer agents.
Anti-inflammatory Activity
There are no published in vitro studies evaluating the anti-inflammatory properties of this compound. Standard assays, such as the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) or the inhibition of inflammatory enzymes like cyclooxygenases (COX-1, COX-2) in cell-based models, have not been reported for this compound.
Antioxidant Properties
No data is available from in vitro antioxidant assays for this compound. Common antioxidant evaluation methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the measurement of reactive oxygen species (ROS) in cellular models. None of these have been documented for this specific compound.
Antiviral Activity
A review of virology and medicinal chemistry literature indicates a lack of in vitro screening of this compound against any viral pathogens. Consequently, there is no information regarding its potential efficacy, such as its 50% effective concentration (EC₅₀) or cytotoxic concentration (CC₅₀), against any virus.
Elucidation of Molecular Targets and Pathway Analysis in Biological Systems
Consistent with the absence of primary biological activity data, there have been no investigations into the molecular mechanisms of this compound. Research to identify potential protein targets, interactions with cellular signaling pathways, or other molecular-level effects has not been published.
Role As a Chemical Building Block and Scaffold in Advanced Materials
Precursor in the Synthesis of Complex Heterocyclic Systems
The unique combination of a halogenated pyridine (B92270) and an alcohol functional group in 1-(4-Bromo-2-pyridyl)-2-propanol makes it an excellent starting material for the synthesis of a variety of complex heterocyclic systems. The bromo substituent is amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. These reactions allow for the elaboration of the pyridine core, leading to more complex bipyridyl or poly-pyridyl structures.
Furthermore, the secondary alcohol group can participate in intramolecular cyclization reactions. Acid-catalyzed cyclization of similar alkylpyridine derivatives has been shown to yield fused heterocyclic systems. rsc.org For instance, the alcohol can be converted into a leaving group, followed by an intramolecular nucleophilic attack from the pyridine nitrogen or a substituent introduced at the 4-position, leading to the formation of indolizine-type or other fused bicyclic structures. The dehydration of the alcohol to the corresponding alkene, 4-bromo-2-vinylpyridine, opens up another pathway for heterocycle synthesis through cycloaddition reactions.
The versatility of this compound as a precursor is highlighted in the potential synthetic pathways outlined below:
| Reaction Type | Reagents and Conditions | Resulting Heterocyclic System |
| Intramolecular Cyclization | Acid catalyst (e.g., TfOH) | Fused pyridyl systems (e.g., dihydropyrido-oxazines) |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted pyridyl propanols |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyridyl propanols |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted pyridyl propanols |
Applications in Ligand Design for Coordination Chemistry
Pyridyl alcohols are well-established as effective ligands in coordination chemistry due to their ability to act as bidentate N,O-donors. The pyridine nitrogen and the alcohol oxygen can coordinate to a metal center, forming a stable five-membered chelate ring. This compound is a prime candidate for such applications, offering a combination of coordinating atoms and a modifiable periphery.
The coordination of this ligand to various transition metals can lead to the formation of mononuclear or polynuclear complexes with interesting catalytic and photophysical properties. The bromo substituent on the pyridine ring can influence the electronic properties of the resulting metal complex by withdrawing electron density, which can be beneficial for certain catalytic applications. Moreover, the bromine atom provides a handle for post-coordination modification of the ligand framework.
The general structure of a metal complex with this ligand is depicted below, showcasing the bidentate coordination mode.
Table of Potential Coordination Complexes
| Metal Ion | Potential Complex Structure | Potential Applications |
|---|---|---|
| Palladium(II) | [Pd(1-(4-bromo-2-pyridyl)-2-propanolato)Cl(PPh3)] | Catalyst for cross-coupling reactions |
| Copper(II) | [Cu(1-(4-bromo-2-pyridyl)-2-propanolato)2] | Catalyst for oxidation reactions |
| Ruthenium(II) | [Ru(1-(4-bromo-2-pyridyl)-2-propanolato)(bpy)2]PF6 | Photosensitizer, catalyst for transfer hydrogenation |
The development of such coordination compounds is an active area of research, with the potential to yield novel catalysts for organic synthesis and functional materials with tailored electronic and optical properties. The ability to fine-tune the ligand environment through the bromo substituent makes this compound a particularly attractive building block for the design of sophisticated coordination complexes. researchgate.netresearchgate.net
Potential in Polymer and Materials Science Applications
The application of this compound in polymer and materials science primarily stems from its ability to be converted into 4-bromo-2-vinylpyridine. This transformation can be achieved through a dehydration reaction, which converts the 2-propanol group into a polymerizable vinyl group. The resulting monomer, 4-bromo-2-vinylpyridine, can undergo polymerization to produce poly(4-bromo-2-vinylpyridine).
The polymerization of vinylpyridine monomers is well-documented and can be achieved through various methods, including radical, anionic, and controlled radical polymerization techniques. mdpi.com The presence of the bromo-substituent in the resulting polymer offers several advantages. It imparts flame-retardant properties and increases the refractive index of the material. Furthermore, the bromine atoms can serve as reactive sites for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of new functional groups. This enables the creation of functional polymers with tailored properties for specific applications.
For instance, poly(4-bromo-2-vinylpyridine) can be used as a precursor for the synthesis of ion-exchange resins, catalysts, or as a component in the fabrication of composite materials with enhanced thermal and mechanical properties. The synthesis and properties of polymers derived from this bromo-substituted vinylpyridine are an emerging area of interest in materials science. nih.govmdpi.com
Table of Potential Polymer Properties and Applications
| Polymer | Synthesis Method | Key Properties | Potential Applications |
|---|---|---|---|
| Poly(4-bromo-2-vinylpyridine) | Radical Polymerization | Flame retardancy, high refractive index, modifiable | Functional coatings, polymer supports for catalysts, advanced composites |
| Copolymers with Styrene | Controlled Radical Polymerization | Tunable glass transition temperature, modifiable | Engineering plastics, membranes |
Future Perspectives and Emerging Research Directions
Exploration of Novel and Sustainable Synthetic Pathways
Traditional synthetic methods for heterocyclic compounds often rely on harsh reaction conditions, toxic solvents, and expensive, non-reusable catalysts. acs.org The future synthesis of 1-(4-Bromo-2-pyridyl)-2-propanol and its analogs will likely pivot towards green and sustainable chemistry principles to enhance efficiency, reduce environmental impact, and improve economic feasibility. rasayanjournal.co.innih.gov
Emerging research directions include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a final product, which incorporates portions of all reactants. nih.gov MCRs are prized for their high atom economy, reduced reaction times, and operational simplicity, making them an attractive strategy for constructing complex pyridine (B92270) libraries. acs.orgnih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives and represents a key area for process optimization. rasayanjournal.co.innih.gov
Metal-Free Catalysis: To circumvent the cost and toxicity associated with heavy metal catalysts, metal-free reaction pathways are being actively explored. acs.org For instance, a tandem Pummerer-type rearrangement and aza-Prins cyclization offers a metal-free route to highly functionalized pyridines, a strategy that could be adapted for the target compound. acs.orgnih.gov
Sustainable Catalysts and Solvents: Research into reusable heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs) supported on recyclable materials, is gaining traction. acs.orgrsc.org The use of environmentally benign solvents, or even solvent-free conditions, further aligns with the goals of sustainable chemistry. nih.govbiosynce.com For example, the thermo-catalytic conversion of glycerol (B35011) with ammonia (B1221849) over zeolite catalysts has been shown to produce pyridines, highlighting a pathway from renewable feedstocks. rsc.org
Integration of Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is fundamental for its development. While standard spectroscopic methods are essential, future work will benefit from the integration of more advanced analytical techniques.
Standard characterization would involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with specific signals corresponding to the protons and carbons in the pyridine ring and the propanol (B110389) side chain. semanticscholar.orgmdpi.com
Infrared (IR) Spectroscopy: FT-IR is used to identify characteristic functional groups, such as the O-H stretch of the alcohol and the C-Br bond. semanticscholar.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition. semanticscholar.org
X-Ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, angles, and intermolecular interactions. semanticscholar.orgmdpi.com
Emerging characterization techniques to be explored include in-situ reaction monitoring using fiber-optic coupled Raman or IR spectroscopy to gain real-time kinetic and mechanistic data during synthesis. Advanced methods like spectroscopic ellipsometry could be used to characterize thin films or surface interactions of the compound, which is relevant for materials science applications. aip.org
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data/Observations |
|---|---|
| ¹H NMR (CDCl₃) | Signals expected for pyridine ring protons (approx. 7.0-8.5 ppm), CH proton of propanol (multiplet, approx. 4.0-4.2 ppm), CH₂ protons (multiplets, approx. 2.9-3.1 ppm), and CH₃ protons (doublet, approx. 1.2-1.4 ppm). |
| ¹³C NMR (CDCl₃) | Signals expected for pyridine carbons (approx. 120-160 ppm), CH-OH carbon (approx. 65-70 ppm), CH₂ carbon (approx. 40-45 ppm), and CH₃ carbon (approx. 20-25 ppm). |
| FT-IR (KBr, cm⁻¹) | Broad peak for O-H stretch (approx. 3300-3400), peaks for C-H stretches (approx. 2900-3000), C=N and C=C stretches of pyridine ring (approx. 1400-1600), and C-Br stretch (approx. 500-600). |
| HRMS (ESI+) | Expected [M+H]⁺ peak corresponding to the exact mass of C₈H₁₁BrNO⁺. |
In-depth Mechanistic Studies of Observed Biological Activities
Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netajrconline.org A critical future direction is to screen this compound for various biological activities and, if any are found, to conduct in-depth studies to elucidate the underlying mechanism of action.
This research would involve:
Broad-Spectrum Biological Screening: Initial testing against panels of cancer cell lines, bacterial and fungal strains, and key enzymes (e.g., kinases, cholinesterases) to identify potential therapeutic areas. nih.govnih.gov
Target Identification and Validation: If the compound shows activity, identifying its specific molecular target(s) is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.
Biochemical and Cellular Assays: Once a target is identified, detailed enzyme kinetic studies can determine the mode of inhibition. researchgate.net Cell-based assays can then be used to understand how target modulation affects cellular pathways, such as apoptosis, cell cycle progression, or signal transduction. acs.org For example, microtubule disruption and tubulin polymerization inhibition are known mechanisms for some pyridine-based anticancer agents. nih.gov
Rational Design and Synthesis of New Derivatives with Tuned Biological Profiles
The core structure of this compound is an ideal starting point for a rational drug design campaign. The presence of the bromo atom provides a convenient chemical handle for cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to introduce a wide variety of substituents. acs.org The alcohol functionality can be modified through esterification, etherification, or oxidation, while the pyridine nitrogen can be quaternized to alter solubility and electronic properties.
Future synthetic efforts will focus on creating a library of derivatives to establish a clear structure-activity relationship (SAR). For instance, replacing the bromine with different aryl or alkyl groups can probe the effect of steric and electronic properties on activity. acs.orgnih.gov Modifying the propanol side chain, such as by replacing the propyl group with a trifluoropropyl group, can enhance binding pocket interactions. wikipedia.org This systematic modification allows for the fine-tuning of a compound's biological profile to enhance potency, selectivity, and pharmacokinetic properties like metabolic stability and cell permeability. nih.gov
Computational Design and Structure-Activity Relationship (SAR) Studies for Optimized Compounds
In silico methods are indispensable in modern drug discovery for accelerating the design-synthesize-test cycle. Computational modeling will be a key driver in optimizing derivatives of this compound. nih.govnih.gov
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.netaip.org These models can predict the activity of newly designed compounds before they are synthesized. Descriptors such as electronic properties (e.g., HOMO/LUMO energies), hydrophobicity (logP), and topological indices are used to build the model. researchgate.net
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to the active site of a biological target, such as an enzyme or receptor. tandfonline.comnih.gov Docking studies can provide crucial insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding, guiding the design of more potent derivatives. nih.gov
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. nih.govauctoresonline.org This early-stage filtering helps to eliminate candidates with poor pharmacokinetic profiles or potential toxicity liabilities, saving significant time and resources.
Table 2: Illustrative Structure-Activity Relationship (SAR) Concepts for Pyridine Derivatives
| Structural Modification | Observed Effect on Biological Activity (General) | Rationale/Hypothesis | Reference |
|---|---|---|---|
| Addition of -OH or -OMe groups | Often enhances antiproliferative activity. | These groups can act as hydrogen bond donors/acceptors, improving interaction with biological targets. | nih.govresearchgate.netnih.gov |
| Addition of Halogens (e.g., -Cl, -Br) | Can decrease antiproliferative activity but may enhance other activities or be used as a synthetic handle. | Halogens can alter electronic properties and introduce specific interactions (halogen bonding) but may also increase steric hindrance. | researchgate.netnih.gov |
| Replacement of a Phenyl Ring with a Pyridine Ring | Can improve metabolic stability and aqueous solubility. | The nitrogen atom can act as a hydrogen bond acceptor and can be protonated, improving physicochemical properties. | nih.govnih.gov |
| Introduction of Bulky Groups | Often decreases activity. | May cause steric clashes within the binding site of the target protein. | nih.gov |
Q & A
Q. What spectroscopic techniques are critical for characterizing 1-(4-Bromo-2-pyridyl)-2-propanol?
To confirm structural integrity, use 1H and 13C NMR to identify protons and carbons adjacent to the pyridyl and hydroxyl groups. IR spectroscopy can verify the presence of O-H (3200–3600 cm⁻¹) and C-Br (500–700 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. If crystalline, X-ray diffraction resolves bond angles and stereochemistry .
Q. What synthetic routes are feasible for preparing this compound?
Common methods include:
- Nucleophilic substitution : React 4-bromo-2-pyridylmagnesium bromide with propylene oxide, followed by acid workup.
- Grignard addition : Treat 2-pyridyl lithium with 1-bromo-2-propanol in anhydrous THF. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity with TLC .
Q. How should researchers assess the purity of this compound chromatographically?
Use reverse-phase HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water, 1 mL/min flow rate). Monitor UV absorption at 254 nm. Compare retention times against standards and integrate peaks for ≥95% purity .
Q. What storage conditions are recommended to maintain stability?
Store in amber vials under inert gas (N2/Ar) at -20°C to prevent bromine dissociation or hydroxyl group oxidation. Conduct stability assays via periodic NMR/HPLC over 6–12 months .
Advanced Research Questions
Q. How can discrepancies in reported melting points or solubility data be resolved?
Discrepancies often arise from polymorphism or solvent impurities . Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. Use thermogravimetric analysis (TGA) to rule out solvent retention. Standardize recrystallization in anhydrous ethanol or DCM/hexane mixtures .
Q. What role does the bromo substituent play in cross-coupling reactions?
The bromine atom serves as a leaving group in Suzuki-Miyaura couplings with arylboronic acids or Buchwald-Hartwig aminations . Optimize catalysts (Pd(PPh3)4 or Pd2(dba)3), ligands (XPhos), and bases (Cs2CO3) in toluene/water (3:1) at 80–100°C. Monitor yields via GC-MS .
Q. How to design experiments for studying its coordination chemistry as a ligand?
Q. What strategies optimize the introduction of the pyridyl group in high-yield syntheses?
Employ design of experiments (DOE) to screen variables:
- Catalyst : Pd(OAc)2 vs. PdCl2.
- Solvent : DMF vs. THF.
- Temperature : 60°C vs. reflux. Analyze results via response surface methodology (RSM) to identify optimal conditions .
Q. How does steric hindrance from the pyridyl group influence reaction kinetics?
Compare kinetic isotope effects (KIE) using deuterated analogs. Conduct stopped-flow NMR to measure reaction rates in D2O/CD3CN. Computational modeling (e.g., Eyring equation ) quantifies activation parameters .
Q. What analytical approaches validate its degradation products under oxidative stress?
Expose the compound to H2O2/UV light and analyze via LC-MS/MS . Identify fragments like 2-pyridinol (m/z 96) or brominated byproducts. Use EPR spectroscopy to detect radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
